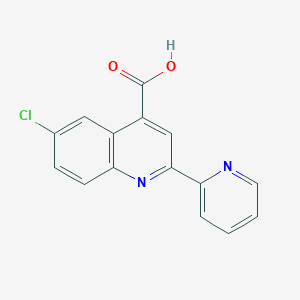
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula CHClNO . It is a heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in medicinal chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 157.555 Da, and the monoisotopic mass is 156.993057 Da .Chemical Reactions Analysis
Quinoline and its analogues are known to undergo various chemical reactions. The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” include a molecular formula of CHClNO and an average mass of 157.555 Da .科学的研究の応用
Corrosion Inhibition
Quinoline and its derivatives, including compounds structurally related to 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, have been extensively studied for their anticorrosive properties. These compounds demonstrate effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The electron-rich nature of quinoline derivatives, attributed to their high electron density and the presence of polar substituents, facilitates their adsorption on metal surfaces, thus providing corrosion protection. This application is significant in the development of new materials and technologies aimed at prolonging the lifespan of metal components in various industrial settings (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Research into quinazolines, a category closely related to quinoline derivatives, has shown promising applications in optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, quinazoline derivatives are utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical materials and colorimetric pH sensors. The diverse functionalities of these derivatives highlight their potential in advancing optoelectronic technology and the development of new materials with tailored properties for specific applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis of Heterocycles
The versatility of quinoline derivatives is further exhibited in their role in synthesizing other heterocyclic compounds. Propargylic alcohols, in particular, serve as key building blocks in organic synthesis, offering distinct reactivities for constructing polycyclic systems, including heterocycles such as pyridines, quinolines, and isoquinolines. These heterocycles are crucial in medicinal chemistry and drug discovery, finding applications across pharmaceuticals, antibiotics, dyes, and agrochemicals. The development of novel synthetic strategies employing quinoline derivatives as reactants demonstrates the ongoing advancements in organic synthesis, aiming at more efficient and rapid generation of these important cyclic systems (Mishra, Nair, & Baire, 2022).
Biocatalyst Inhibition by Carboxylic Acids
In the context of biorenewable chemicals, the interaction of carboxylic acids with biocatalysts is a critical area of study. Understanding how carboxylic acids, including those related to quinoline derivatives, inhibit microbial biocatalysts is essential for developing strategies to increase microbial robustness. This knowledge aids in the engineering of strains for improved performance in industrial processes, particularly in the production of biorenewable fuels and chemicals. The inhibitory effects of carboxylic acids on microbes highlight the need for metabolic engineering approaches to enhance tolerance and maintain productivity (Jarboe, Royce, & Liu, 2013).
将来の方向性
The future directions in the research of quinoline and its analogues involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
特性
IUPAC Name |
6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNUGLTULFDQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397520 |
Source


|
| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
667412-62-6 |
Source


|
| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)
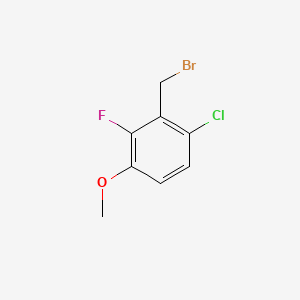
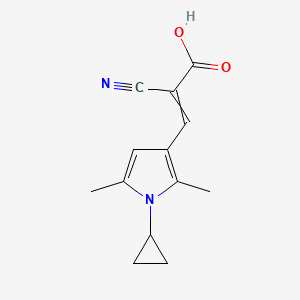
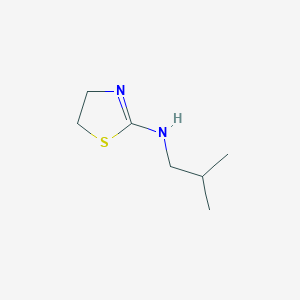
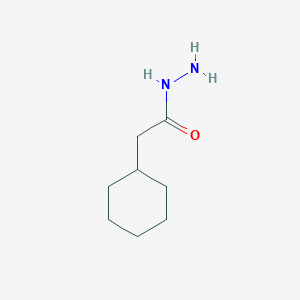
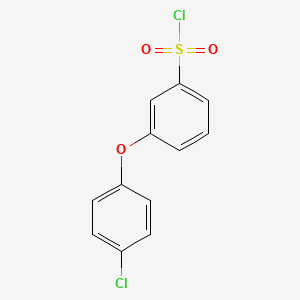
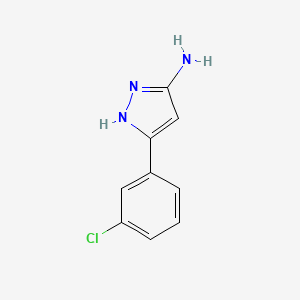
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
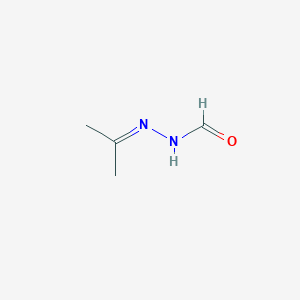
![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)
![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)